Product packaging for 2-(5-Methylfuran-2-yl)azepane(Cat. No.:CAS No. 1315365-46-8)

2-(5-Methylfuran-2-yl)azepane

Cat. No.: B1422656
CAS No.: 1315365-46-8
M. Wt: 179.26 g/mol
InChI Key: QGDVTEBOBGTUQK-UHFFFAOYSA-N
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Description

2-(5-Methylfuran-2-yl)azepane (CID 53619937) is a nitrogen-oxygen heterocyclic compound with the molecular formula C11H17NO, characterized by a seven-membered azepane ring fused to a 5-methylfuran moiety . This structure places it within a class of compounds recognized for their significant value in medicinal chemistry and agrochemical research. Azepine derivatives are prominent scaffolds in drug discovery due to their presence in bioactive molecules and natural products . They are frequently investigated for a wide spectrum of biological activities, which for related compounds includes antiviral, anticancer, and anti-parasitic properties . Specifically, structural analogs featuring the furan-2-ylazepine motif have been identified as key intermediates in the design of novel compounds with notable research applications. For instance, derivatives incorporating this core structure have been utilized in the design of N-benzylacetamide compounds studied as potential inhibitors of γ-aminobutyrate-aminotransferase (GABA-AT), a target for anticonvulsant agents . Furthermore, related tryptophan derivatives containing an azepine ring have demonstrated promising antiviral activity against the tobacco mosaic virus (TMV) as well as larvicidal and fungicidal activities, highlighting the potential of this chemotype in pesticide development . The compound is provided as a research tool for use in the synthesis of more complex molecules, the exploration of structure-activity relationships (SAR), and the investigation of new bioactive agents in chemical biology and drug discovery programs. This product is intended for research purposes only in a laboratory setting and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B1422656 2-(5-Methylfuran-2-yl)azepane CAS No. 1315365-46-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methylfuran-2-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9-6-7-11(13-9)10-5-3-2-4-8-12-10/h6-7,10,12H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDVTEBOBGTUQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CCCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 5 Methylfuran 2 Yl Azepane

Strategies for Constructing the Azepane Ring System

The azepane scaffold is a prevalent motif in numerous bioactive natural products and pharmaceutical agents. nih.gov However, the formation of such seven-membered rings is often challenging due to unfavorable enthalpic and entropic factors associated with medium-sized ring closure. nih.govdaneshyari.com Consequently, a variety of synthetic methods have been developed to address this challenge.

Ring Expansion Approaches to Azepanes

Ring expansion reactions provide a powerful pathway to azepanes, often starting from more readily available five- or six-membered ring precursors. These methods circumvent the challenges of direct seven-membered ring cyclization. A notable strategy involves the dearomative ring expansion of nitroarenes. manchester.ac.uknih.gov This photochemical process, mediated by blue light, transforms a six-membered benzenoid framework into a seven-membered ring system, which upon hydrogenolysis, yields polysubstituted azepanes in a two-step sequence. manchester.ac.uknih.gov

Another common approach is the one-carbon ring expansion of piperidines. Diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and regioselectivity from piperidine (B6355638) precursors. rsc.org The Tiffeneau–Demjanov-type ring expansion of cyclic ketones using diazoalkanes also serves as a valuable method for accessing the azepane core. daneshyari.com

Table 1: Overview of Ring Expansion Approaches to Azepanes
Precursor TypeMethodologyKey FeaturesReference
NitroarenesPhotochemical Dearomative Ring ExpansionBlue light-mediated; occurs at room temperature; followed by hydrogenolysis. manchester.ac.uknih.gov
PiperidinesVarious (e.g., via aziridinium (B1262131) intermediates)Can be highly stereoselective and regioselective. rsc.org
Cyclic KetonesTiffeneau–Demjanov-type ReactionTypically involves diazomethane (B1218177) or related reagents for one-carbon insertion. daneshyari.com

Intramolecular Cyclization Reactions for Seven-Membered Nitrogen Heterocycles

Intramolecular cyclization is a direct approach to forming the azepane ring from an acyclic precursor. Success often depends on the nature of the terminating and initiating groups and the reaction conditions. Reductive amination of dicarbonyl compounds or keto-aldehydes is a widely used method. nih.govresearchgate.net

Copper-mediated intramolecular cyclization of alkynyl imines has been shown to produce annulated azepines efficiently. acs.org The key step involves the intramolecular nucleophilic attack of a 2-azaallyl organocopper species at a triple bond. acs.org Similarly, Brønsted acid-assisted intramolecular cyclization of unsaturated tryptamides has been employed to synthesize azepino[4,5-b]indolones, demonstrating the utility of acid catalysis in promoting the ring-closing step. thieme-connect.de Other notable strategies include ring-closing metathesis and tandem Staudinger/aza-Wittig reactions. researchgate.net

Table 2: Selected Intramolecular Cyclization Strategies for Azepanes
Precursor TypeReactionCatalyst/ReagentReference
Alkynyl IminesNucleophilic attack on triple bondLDA, Copper Thiophenolate acs.org
Unsaturated TryptamidesHydroalkoxylation/Pictet-Spengler type(+)-CSA (Brønsted Acid) thieme-connect.de
Allylic AlcoholsReductive Amination (following aminohydroxylation)Catalytic Hydrogenation (e.g., Pd/C) nih.gov
Functionalized AllenynesTandem Amination/CyclizationCu(I) nih.gov

Catalytic Methods in Azepane Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of azepanes. Transition metal catalysts, Lewis acids, and organocatalysts have all been successfully employed. A silyl-aza-Prins cyclization of allylsilyl amines with aldehydes, catalyzed by Lewis acids such as indium(III) chloride (InCl₃) or iron(III) salts, provides trans-azepanes in high yields and with excellent diastereoselectivity. acs.orgnih.gov The choice of catalyst can be crucial; for instance, using TMSOTf instead of InCl₃ can divert the reaction to produce tetrahydropyran (B127337) derivatives. acs.org

Osmium-catalyzed tethered aminohydroxylation represents a stereoselective method for introducing a C-N bond in an acyclic precursor, which can then undergo intramolecular reductive amination to form the azepane ring. nih.govacs.org Furthermore, enantioselective organocatalysis has been applied to the synthesis of azepane moieties through a domino reaction involving α-ketoamides and enals, creating multiple stereocenters with high selectivity. rsc.org Copper(I) catalysis has also proven effective in tandem amination/cyclization reactions of functionalized allenynes to yield azepine derivatives. nih.gov

Synthesis of 5-Methylfuran Derivatives

The 5-methylfuran-2-yl fragment requires a synthetic strategy that allows for the controlled placement of substituents on the furan (B31954) ring. This involves either the formation of the furan ring with the desired substitution pattern or the regioselective functionalization of a pre-existing furan derivative.

Established Methods for Furan Ring Formation and Functionalization

The Paal-Knorr synthesis is a cornerstone of furan chemistry, involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to form the furan ring. pharmaguideline.comwikipedia.orgorganic-chemistry.org Another classical method is the Feist–Benary synthesis, which utilizes the reaction of α-halo ketones with 1,3-dicarbonyl compounds. wikipedia.org Modern variations and catalytic methods have expanded the scope and efficiency of furan synthesis significantly. organic-chemistry.org

Once formed, the furan ring can undergo a variety of functionalization reactions. As an electron-rich aromatic system, it readily participates in electrophilic substitution reactions such as nitration, halogenation, and sulfonation. pharmaguideline.com These reactions typically occur at the C-2 and C-5 positions. Furan can also act as a diene in Diels-Alder cycloadditions, providing a route to complex bicyclic structures. acs.org

Table 3: Common Synthetic and Functionalization Methods for Furans
MethodDescriptionKey Reagents/ConditionsReference
Paal-Knorr SynthesisCyclization of 1,4-dicarbonyl compounds.Acid catalyst (e.g., TFA, H₂SO₄). wikipedia.orgorganic-chemistry.org
Feist–Benary SynthesisReaction of an α-halo ketone with a β-dicarbonyl compound.Base (e.g., ammonia, pyridine). pharmaguideline.comwikipedia.org
Electrophilic SubstitutionFunctionalization at C-2/C-5 positions.Varies (e.g., Acetyl nitrate (B79036) for nitration). pharmaguideline.com
Metalloradical CyclizationReaction of alkynes with α-diazocarbonyls.Co(II) porphyrin complexes. nih.gov

Regioselective Introduction of the Methyl Group at the Furan C-5 Position

Achieving the specific 2,5-disubstitution pattern of the target fragment requires careful regiocontrol. Electrophilic substitution on a 3-substituted furan generally favors reaction at both the C-2 and C-5 positions, making selective functionalization challenging. semanticscholar.org One effective strategy is to start with a precursor that already contains the C-5 methyl group, such as 2-methylfuran (B129897) or 5-methylfurfural.

5-Methylfurfural can be produced from various saccharides or by the reduction of 5-chloromethylfurfural. google.com The aldehyde group at the C-2 position can then be modified to introduce the linkage to the azepane ring. Alternatively, starting with 2-methylfuran, functionalization at the C-5 position can be achieved through reactions like hydroxyalkylation/alkylation. mdpi.com For instance, Vilsmeier-Haack formylation of a protected 3-(hydroxymethyl)furan has been shown to proceed with high regioselectivity to furnish the desired 5-formyl product, demonstrating that steric directing groups can effectively control the site of electrophilic attack. semanticscholar.org Cobalt-catalyzed metalloradical cyclization of terminal alkynes with diazocarbonyls also provides a modern route to polysubstituted furans with complete regioselectivity. nih.gov

Coupling Methodologies for Furan and Azepane Moieties

The direct linkage of a 5-methylfuran unit to the C-2 position of an azepane ring involves the formation of a carbon-carbon bond. Alternatively, the azepane ring itself can be constructed via intramolecular cyclization of a precursor already bearing the furan moiety. These approaches highlight the versatility of modern organic synthesis in assembling complex heterocyclic systems.

Creating the C-C bond between the furan and azepane rings is a direct and powerful strategy. This can be accomplished through modern cross-coupling reactions or by the addition of organometallic reagents to suitable electrophiles.

One of the most robust methods for forming C(sp²)-C(sp³) bonds is through transition-metal-catalyzed cross-coupling reactions. A plausible route would involve the coupling of a 2-halo-5-methylfuran or its organometallic equivalent with a functionalized azepane. For instance, a Suzuki-Miyaura coupling could be employed between 5-methyl-2-furylboronic acid and a 2-haloazepane derivative. The nitrogen of the azepane would require a suitable protecting group (e.g., Boc, Cbz) to prevent interference with the catalytic cycle.

More recently, electrochemical methods have emerged as a powerful, transition-metal-free alternative for radical cross-coupling. acs.org A hypothetical electrochemical approach could involve the coupling of an N-protected 2-iodoazepane with 5-methyl-2-furaldehyde. In this process, the 2-iodoazepane could be activated via halogen-atom transfer, while the furan aldehyde is reduced at the cathode to form a radical anion, with subsequent radical-radical coupling yielding the desired linkage. acs.org

Another classical C-C bond-forming strategy involves the nucleophilic addition of an organometallic furan species to an azepane-based electrophile. Treatment of 2-methylfuran with a strong base like n-butyllithium generates 2-lithio-5-methylfuran in situ. This potent nucleophile could then be added to an N-protected 2-azepanone. The resulting tertiary alcohol could be deoxygenated through a two-step reduction process (e.g., dehydration followed by hydrogenation) to furnish the target compound.

Table 1: Potential C-C Bond Forming Reactions for 2-(5-Methylfuran-2-yl)azepane Synthesis
Reaction TypeFuran PrecursorAzepane PrecursorKey Reagents & CatalystsPlausible Conditions
Suzuki-Miyaura Coupling5-Methyl-2-furylboronic acidN-Boc-2-bromoazepanePd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90 °C
Electrochemical Cross-Coupling5-Methyl-2-furaldehydeN-Boc-2-iodoazepaneUndivided cell, RVC cathode, Mg anodeDMF, Et₄NOTs, Room Temp acs.org
Organolithium Addition2-MethylfuranN-Boc-2-azepanone1. n-BuLi, THF, -78 °C 2. Deoxygenation sequenceAnhydrous THF, inert atmosphere

An alternative synthetic logic involves forming the azepane ring as the final key step, through an intramolecular carbon-nitrogen bond formation. This strategy requires a linear precursor that already contains the 5-methylfuran moiety attached to what will become the C-2 position of the azepane. The challenge then becomes the efficient cyclization to form the seven-membered ring, a process that can be entropically disfavored.

A general and effective method for forming cyclic amines is the iridium-catalyzed N-heterocyclization of primary amines with diols. organic-chemistry.org A suitable precursor for this strategy would be 7-amino-1-(5-methylfuran-2-yl)heptan-6-ol. In the presence of a catalyst such as [Cp*IrCl₂]₂, the terminal amino group could cyclize onto the activated terminal alcohol, forming the azepane ring in a single, atom-economical step. organic-chemistry.org

Another well-established approach is the intramolecular nucleophilic substitution of a terminal alkyl halide by an amine. A precursor such as 7-amino-2-bromo-1-(5-methylfuran-2-yl)heptane could be treated with a non-nucleophilic base to promote intramolecular Sₙ2 cyclization, yielding the N-protonated azepane. High-dilution conditions are often necessary in such reactions to minimize competing intermolecular polymerization.

Table 2: Intramolecular C-N Bond Formation Strategies for Azepane Ring Synthesis
Reaction TypePrecursorKey Reagents & CatalystsPlausible Conditions
Iridium-Catalyzed N-Heterocyclization7-Amino-1-(5-methylfuran-2-yl)heptan-6-ol[Cp*IrCl₂]₂Toluene, 110 °C organic-chemistry.org
Intramolecular Nucleophilic Substitution7-Amino-1-(5-methylfuran-2-yl)heptan-2-yl bromideK₂CO₃ or Proton Sponge®Acetonitrile (B52724), reflux, high dilution

Reductive amination is a cornerstone of amine synthesis. While typically used for intermolecular reactions, intramolecular reductive amination is a powerful tool for constructing N-heterocycles, including azepanes. researchgate.netnih.gov This strategy involves the cyclization of a linear precursor containing both an amine and a carbonyl group (aldehyde or ketone).

A hypothetical precursor for the synthesis of this compound could be a δ-amino aldehyde, such as 6-amino-7-(5-methylfuran-2-yl)heptanal. Upon treatment with a mild acid, this precursor would exist in equilibrium with a seven-membered cyclic iminium ion intermediate. Subsequent reduction of this iminium ion with a suitable hydride source would furnish the target azepane. The stereochemistry at the C-2 position would be established during the reduction step, and diastereoselective variants could be envisioned with chiral reagents or catalysts.

The choice of reducing agent is critical for the success of this reaction. Mild hydride reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are particularly effective as they are selective for the iminium ion over the precursor aldehyde, preventing premature reduction. nih.gov Catalytic hydrogenation over palladium on carbon (Pd/C) is another common method for achieving this transformation. chemistryviews.org

Table 3: Intramolecular Reductive Amination for Azepane Synthesis
PrecursorReducing AgentSolventPlausible Conditions
6-Amino-7-(5-methylfuran-2-yl)heptanalSodium triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE)Acetic acid (cat.), Room Temp nih.gov
Sodium cyanoborohydride (NaBH₃CN)Methanol (MeOH)pH ~6-7, Room Temp
H₂, Pd/CEthanol (EtOH)1-4 atm H₂, Room Temp chemistryviews.org

Chemical Transformations and Reactivity of 2 5 Methylfuran 2 Yl Azepane

Reactions Involving the Azepane Nitrogen Atom

The azepane ring contains a secondary amine, which is the most prominent functional group on this portion of the molecule. The lone pair of electrons on the nitrogen atom makes it both basic and nucleophilic, defining its primary mode of reactivity.

Nucleophilic Reactivity and Derivatization at the Nitrogen

As a secondary amine, the nitrogen atom in the azepane ring readily participates in reactions with a wide array of electrophiles. Its nucleophilic character allows for the straightforward formation of new covalent bonds, providing a versatile handle for chemical derivatization. The accessibility of the nitrogen lone pair is a key factor in its reactivity, making it a common target for structural modifications in related heterocyclic systems. researchgate.net Reactions typical for secondary amines, such as additions to carbonyls, Michael additions, and reactions with alkyl or acyl halides, are anticipated to proceed efficiently at this position.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental derivatization reactions for the azepane nitrogen. These transformations are crucial for modulating the molecule's physical and chemical properties.

N-Alkylation involves the reaction of the azepane with an alkyl halide or a similar electrophile (e.g., alkyl tosylate) to form a tertiary amine. This reaction typically proceeds under basic conditions to neutralize the hydrogen halide byproduct.

N-Acylation involves the reaction with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. This reaction is generally robust and often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to act as an acid scavenger. nih.gov The resulting N-acylazepane derivative exhibits significantly different electronic properties, as the nitrogen lone pair is delocalized into the adjacent carbonyl group, rendering it less basic and nucleophilic.

Below is a table summarizing common reagents used for these transformations.

TransformationReagent ClassSpecific ExampleProduct Type
N-AlkylationAlkyl HalideMethyl Iodide (CH₃I)Tertiary Amine
N-AlkylationReductive AminationAldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN)Tertiary Amine
N-AcylationAcyl ChlorideAcetyl Chloride (CH₃COCl)Amide
N-AcylationAcid AnhydrideAcetic Anhydride ((CH₃CO)₂O)Amide
N-SulfonylationSulfonyl ChlorideTosyl Chloride (TsCl)Sulfonamide

Reactions of the Furan (B31954) Ring

The furan ring is an electron-rich, five-membered aromatic heterocycle. Its reactivity is dominated by electrophilic aromatic substitution and transformations that leverage the unique stability and reactivity of the furan system. The presence of two electron-donating alkyl substituents at the 2- and 5-positions further enhances the ring's nucleophilicity.

Electrophilic Aromatic Substitution Patterns on the Furan Moiety

The furan ring in 2-(5-Methylfuran-2-yl)azepane is highly activated towards electrophilic aromatic substitution due to the electron-donating effects of the oxygen heteroatom and the two alkyl groups. In 2,5-disubstituted furans, substitution occurs exclusively at the C3 and C4 positions. The directing effects of the existing substituents will influence the regioselectivity of the substitution.

Common electrophilic substitution reactions for activated furans include:

Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride with a Lewis acid catalyst, introduces an acyl group onto the ring. Studies on the acylation of 2-methylfuran (B129897) have shown that this reaction proceeds readily. core.ac.ukosti.gov

Alkylation: Hydroxyalkylation/alkylation (HAA) reactions with aldehydes or ketones under acidic catalysis are well-documented for 2-methylfuran, leading to the formation of new carbon-carbon bonds at the available ring positions. mdpi.com

Nitration: Furan itself is sensitive to strong acids, so nitration is typically carried out under milder conditions, for instance, using acetyl nitrate (B79036) at low temperatures. pharmaguideline.com

Halogenation: Furan reacts vigorously with halogens like bromine and chlorine. pharmaguideline.com Milder, controlled conditions are necessary to achieve mono-halogenation at the C3 or C4 position.

ReactionReagentsExpected Product
AcylationRCOCl / Lewis Acid (e.g., ZnBr₂)3-Acyl or 4-Acyl derivative
NitrationAcetyl nitrate (CH₃COONO₂)3-Nitro or 4-Nitro derivative
SulfonationPyridine-SO₃ complex3-Sulfonic acid or 4-Sulfonic acid derivative
HalogenationN-Bromosuccinimide (NBS)3-Bromo or 4-Bromo derivative

Transformations at the Furan 2,5-Positions

The furan ring can undergo transformations that alter its core structure, often initiated by its reaction at the electron-rich 2- and 5-positions.

Ring Opening: One of the characteristic reactions of furans is acid-catalyzed hydrolysis, which leads to the opening of the furan ring to form a 1,4-dicarbonyl compound. researchgate.net In the case of this compound, treatment with aqueous acid would be expected to hydrolyze the furan ring to yield a 1,4-diketone derivative still attached to the azepane ring. This transformation is a key step in certain synthetic pathways. researchgate.net

Rearrangement: In specific contexts, the furan ring can participate in rearrangement reactions. For example, 2-hydroxyaryl(5-methylfur-2-yl)alkanes, which bear a similar substitution pattern, have been shown to rearrange into benzofuran (B130515) derivatives upon treatment with ethanolic HCl. mdpi.com This type of reaction involves a furan ring-opening followed by a subsequent ring-closure event.

Reduction: While simple furans can be difficult to reduce without ring opening, catalytic hydrogenation can convert the furan ring to a tetrahydrofuran (B95107) ring. pharmaguideline.com This transformation removes the aromaticity and results in a saturated, ether-containing ring system.

Chemical Modifications of the Interannular Linker Moiety

The interannular linker in this compound is the single carbon-carbon bond connecting the C2 position of the furan ring and the C2 position of the azepane ring. This is a non-activated sp²-sp³ C-C single bond. Under typical reaction conditions, this bond is chemically robust and not susceptible to direct modification without employing harsh conditions that would likely degrade one or both of the heterocyclic rings. Transformations targeting this linker would likely require complex, multi-step synthetic strategies, potentially involving ring-opening of either the furan or azepane, modification, and subsequent ring-closure. There is no specific literature detailing the direct chemical modification of this linker in the title compound.

Strategies for Diversification and Analog Synthesis

The structural framework of this compound offers multiple avenues for chemical modification, leading to the generation of diverse analogs. These strategies primarily target the functional handles present in the molecule: the furan ring and the azepane nitrogen.

Modification of the Furan Ring:

The 5-methylfuran moiety can be functionalized through various electrophilic substitution reactions. Due to the directing effect of the oxygen atom and the methyl group, substitutions are expected to occur at the vacant positions of the furan ring.

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using mild halogenating agents. These halogenated derivatives can then serve as precursors for further cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Nitration and Sulfonation: Under controlled conditions, nitration and sulfonation can introduce nitro and sulfonic acid groups, respectively, onto the furan ring, further expanding the possibilities for analog synthesis. pharmaguideline.com

Formylation: The Vilsmeier-Haack reaction can be employed to introduce a formyl group, which can then be a versatile handle for subsequent transformations such as reductive amination or oxidation to a carboxylic acid.

Cycloaddition Reactions: The diene character of the furan ring allows it to participate in Diels-Alder reactions with various dienophiles, leading to the formation of bicyclic adducts and providing access to complex three-dimensional scaffolds. acs.org

Interactive Data Table: Potential Furan Ring Modifications

Reaction TypeReagents and ConditionsExpected Product
BrominationN-Bromosuccinimide (NBS), CCl42-(3-Bromo-5-methylfuran-2-yl)azepane
NitrationAcetyl nitrate, low temperature2-(5-Methyl-3-nitrofuran-2-yl)azepane
FormylationPOCl3, DMF5-(Azepan-2-yl)-2-methylfuran-3-carbaldehyde
Diels-AlderMaleic anhydride, heatBicyclic adduct of this compound and maleic anhydride

Modification of the Azepane Ring:

The secondary amine of the azepane ring is a key site for diversification. nbinno.com A wide array of substituents can be introduced at the nitrogen atom, influencing the compound's physicochemical properties.

N-Alkylation and N-Arylation: The nitrogen can be alkylated using various alkyl halides or subjected to reductive amination with aldehydes or ketones. N-arylation can be achieved through Buchwald-Hartwig amination or related cross-coupling methodologies.

N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides provides the corresponding amides and sulfonamides. nih.gov This strategy is widely used to introduce a diverse range of functional groups.

Urea and Carbamate Formation: Treatment with isocyanates or chloroformates leads to the formation of ureas and carbamates, respectively.

Interactive Data Table: Potential Azepane Ring Modifications

Reaction TypeReagents and ConditionsExpected Product
N-AlkylationBenzyl bromide, K2CO31-Benzyl-2-(5-methylfuran-2-yl)azepane
N-AcylationAcetyl chloride, triethylamine1-(2-(5-Methylfuran-2-yl)azepan-1-yl)ethan-1-one
N-Sulfonylationp-Toluenesulfonyl chloride, pyridine1-((4-Methylphenyl)sulfonyl)-2-(5-methylfuran-2-yl)azepane
Urea FormationPhenyl isocyanate, CH2Cl2N-Phenyl-2-(5-methylfuran-2-yl)azepane-1-carboxamide

These strategies, targeting either the furan or the azepane ring, can be used in combination to generate a vast library of analogs of this compound for further investigation. The choice of synthetic route will depend on the desired final structure and the compatibility of the functional groups.

Stereochemical and Regiochemical Control in 2 5 Methylfuran 2 Yl Azepane Synthesis and Reactions

Diastereoselective and Enantioselective Synthetic Approaches to Azepanes

The synthesis of enantiomerically pure or enriched 2-substituted azepanes can be achieved through various stereoselective strategies. These methods often involve the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions to direct the formation of the desired stereoisomer. While the synthesis of 2-(5-Methylfuran-2-yl)azepane itself is not extensively documented, several established methods for the asymmetric synthesis of analogous 2-substituted azepanes can be adapted.

One prominent strategy is the asymmetric lithiation-conjugate addition sequence . This method has been successfully employed for the asymmetric synthesis of polysubstituted azepanes. researchgate.netnih.gov The key step involves the highly diastereoselective and enantioselective conjugate addition of a lithiated N-Boc-allylamine to a β-aryl α,β-unsaturated ester, mediated by a chiral ligand such as (-)-sparteine. researchgate.net Subsequent hydrolysis, cyclization, and reduction steps would yield the enantioenriched azepane. Access to the other enantiomer can often be achieved by an invertive lithiation-stannylation-lithiation sequence. nih.gov

Another powerful approach is the piperidine (B6355638) ring expansion . This method allows for the stereoselective and regioselective synthesis of azepane derivatives from readily available piperidines. rsc.org The stereochemistry of the starting piperidine can be translated into the final azepane product with high fidelity.

Tethered aminohydroxylation represents a modern and effective method for the stereoselective synthesis of highly functionalized azepanes, particularly iminosugar analogs. nih.govacs.org This strategy relies on an osmium-catalyzed aminohydroxylation of an allylic alcohol, where a tether directs the introduction of the nitrogen atom with complete regio- and stereocontrol. nih.gov Subsequent intramolecular reductive amination affords the desired azepane.

The silyl-aza-Prins cyclization offers a route to trans-2,7-disubstituted azepanes with good to excellent diastereoselectivity. thieme-connect.com This process involves the condensation of an allylsilyl amine with an aldehyde to form an iminium ion, which then undergoes a 7-endo cyclization. The stereoselectivity is influenced by the steric bulk of the aldehyde. thieme-connect.com

Hetero-[5+2] cycloaddition reactions between oxidopyrylium ylides and cyclic imines provide rapid access to highly substituted azepanes with excellent control of regio- and stereoselectivity. acs.org The stereochemical outcome can be dependent on the substitution pattern of the oxidopyrylium ylide. acs.org

Synthetic ApproachKey FeaturesStereochemical ControlPotential for this compound
Asymmetric Lithiation-Conjugate AdditionEmploys a chiral ligand (e.g., (-)-sparteine) to mediate the addition of a lithiated allylamine to an unsaturated ester.High diastereoselectivity and enantioselectivity. researchgate.netApplicable by using an appropriate furan-containing unsaturated ester.
Piperidine Ring ExpansionStereospecific expansion of a substituted piperidine ring.The stereochemistry of the product is determined by the stereochemistry of the piperidine precursor. rsc.orgRequires the synthesis of a suitably substituted chiral piperidine precursor.
Tethered AminohydroxylationOsmium-catalyzed reaction where a tether directs the aminohydroxylation.Complete regio- and stereocontrol in the C-N bond formation. nih.govApplicable if a suitable furan-containing allylic alcohol can be synthesized.
Silyl-aza-Prins CyclizationCyclization of an iminium ion derived from an allylsilyl amine and an aldehyde.Generally affords trans-disubstituted azepanes with good diastereoselectivity. thieme-connect.comCould be used with 5-methylfurfural as the aldehyde component.
Hetero-[5+2] CycloadditionCycloaddition between an oxidopyrylium ylide and a cyclic imine.Excellent regio- and stereoselectivity. acs.orgThe furan (B31954) moiety could be part of the oxidopyrylium ylide or the imine precursor.

Regioselectivity in Furan Functionalization and Coupling Reactions

The synthesis of this compound requires precise control over the substitution pattern of the furan ring, specifically achieving a 2,5-disubstitution. The furan ring is known to undergo electrophilic substitution preferentially at the α-positions (C2 and C5) due to the greater stabilization of the cationic intermediate. ksu.edu.sa When one of these positions is already substituted, the regioselectivity of the second substitution is influenced by the electronic nature of the existing group. In the case of 5-methylfuran, the methyl group is an activating, ortho-, para-directing group, which would direct incoming electrophiles to the C2 position.

Friedel-Crafts acylation or alkylation of 2-methylfuran (B129897) would be expected to proceed with high regioselectivity at the C5 position. However, to achieve the desired 2,5-disubstitution pattern for the target molecule, one could start with a furan derivative that can be selectively functionalized at the 2- and 5-positions.

Several modern synthetic methods allow for the regioselective synthesis of 2,5-disubstituted furans. These include:

Metal-catalyzed cyclization reactions: For instance, the CuI-catalyzed cycloisomerization of alkynyl ketones is an efficient method for preparing 2,5-disubstituted furans. nih.gov

Palladium-catalyzed coupling reactions: The coupling of o-iodoanisoles with terminal alkynes followed by electrophilic cyclization can yield 2,3-disubstituted benzofurans, and similar strategies can be adapted for furan synthesis. researchgate.net

Lewis acid-catalyzed reactions: The reaction of aryl oxiranediesters with γ-hydroxyenones catalyzed by Sc(OTf)3 provides a convenient route to 2,5-disubstituted furans. rsc.org

To introduce the azepane moiety, a common strategy would be to first install a functional group at the C2 position of 5-methylfuran that can be subsequently elaborated into the azepane ring. For example, a Friedel-Crafts acylation of 2-methylfuran would yield a ketone at the 5-position. To achieve substitution at the 2-position, one could employ a directed metalation strategy or start with a furan derivative that has a directing group at the 2-position, which is later converted to the azepane ring.

Alternatively, a coupling reaction could be employed. For instance, a pre-formed azepane derivative with a suitable coupling partner (e.g., a boronic acid or a stannane) could be coupled with a 2-halo-5-methylfuran under palladium catalysis.

Reaction TypeReagents/CatalystExpected Regioselectivity on 2-MethylfuranRelevance to this compound Synthesis
Friedel-Crafts AcylationAcyl chloride / Lewis AcidPredominantly at the C5 position.Not ideal for direct synthesis, but the resulting ketone could be a handle for further functionalization.
Vilsmeier-Haack FormylationDMF / POCl₃Preferential formylation at the α-position.Can introduce a formyl group at the 2-position of 5-methylfuran, which can be converted to the azepane.
Directed ortho-MetalationA directing group at C2, followed by lithiation and electrophilic quench.Functionalization at the C3 position.Not suitable for the desired 2,5-disubstitution.
Palladium-Catalyzed Cross-Coupling2-Halo-5-methylfuran and an azepane-containing organometallic reagent.Functionalization at the position of the halogen.A direct and regioselective method to form the C-C bond between the furan and azepane rings.

Chiral Resolution Techniques for Enantiopure this compound

In cases where a racemic or diastereomeric mixture of this compound is synthesized, chiral resolution techniques can be employed to separate the enantiomers and obtain the desired enantiopure compound.

Classical resolution via diastereomeric salt formation is a widely used and often cost-effective method. chinesechemsoc.org This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid, mandelic acid, or camphorsulfonic acid, to form a pair of diastereomeric salts. rsc.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The desired enantiomer can then be liberated from the salt by treatment with a base.

Kinetic resolution is another powerful strategy that relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.

Enzymatic kinetic resolution: Enzymes, such as lipases or proteases, can selectively acylate or hydrolyze one enantiomer of a racemic amine or its derivative, leaving the other enantiomer unreacted and thus enriched. nih.govksu.edu.saderpharmachemica.com

Catalytic kinetic resolution: This involves the use of a chiral catalyst to selectively acylate or oxidize one enantiomer. nih.govacs.orgacs.orgnih.gov For example, an enantioselective amidation reaction featuring an achiral N-heterocyclic carbene catalyst and a chiral hydroxamic acid cocatalyst has been used for the kinetic resolution of cyclic amines. nih.gov

Preparative chiral chromatography is a highly effective and versatile method for separating enantiomers on a larger scale. dntb.gov.uanih.govwikipedia.orgnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common modalities for preparative chiral separations in the pharmaceutical industry. dntb.gov.uaslideshare.net

Resolution TechniquePrincipleAdvantagesDisadvantages
Diastereomeric Salt FormationFormation of diastereomeric salts with a chiral acid, followed by separation based on differential solubility.Scalable, cost-effective, and well-established. chinesechemsoc.orgSuccess is dependent on the formation of crystalline salts with suitable solubility differences; can be trial-and-error.
Enzymatic Kinetic ResolutionAn enzyme selectively catalyzes the reaction of one enantiomer.High enantioselectivity, mild reaction conditions. ksu.edu.saLimited to a theoretical yield of 50% for the desired enantiomer; requires screening for a suitable enzyme.
Catalytic Kinetic ResolutionA chiral catalyst promotes the selective reaction of one enantiomer.Can be highly efficient and selective. nih.govnih.govAlso limited to a 50% theoretical yield; catalyst development can be challenging.
Preparative Chiral ChromatographyDifferential interaction of enantiomers with a chiral stationary phase.Broadly applicable, high purity achievable, can be automated. dntb.gov.uaCan be expensive, especially on a large scale; requires specialized equipment.

Stereoselective Derivatization of the Furan-Azepane System

Once an enantiopure form of this compound is obtained, the existing stereocenter at the C2 position of the azepane ring can be exploited to direct the stereochemical outcome of subsequent reactions on either the azepane or the furan moiety. This substrate-controlled diastereoselectivity is a valuable tool for the synthesis of more complex derivatives.

Derivatization of the Azepane Ring: The nitrogen atom of the azepane ring can be functionalized, and the stereocenter at C2 can influence the conformation of the ring and thus the accessibility of different positions to reagents. For example, alkylation or acylation of the nitrogen atom could lead to diastereomeric products if the substituent is chiral. Furthermore, reactions at the α-carbon to the nitrogen (C7) could be influenced by the substituent at C2.

Derivatization of the Furan Ring: The furan ring can undergo various reactions, such as electrophilic substitution, cycloaddition, and metalation. The bulky and chiral azepane substituent at the C2 position can exert a significant steric influence on the approaching reagent, leading to facial selectivity in these reactions.

Diels-Alder reactions: Furan can act as a diene in Diels-Alder reactions. The chiral azepane substituent could direct the dienophile to one face of the furan ring, leading to the formation of diastereomerically enriched cycloadducts. acs.org

Electrophilic substitution: While the 5-position is already substituted with a methyl group, reactions at the C3 and C4 positions could exhibit diastereoselectivity due to the steric hindrance imposed by the adjacent chiral substituent.

Asymmetric metalation: Directed metalation of the furan ring at the C3 position, followed by quenching with an electrophile, could proceed with diastereoselectivity controlled by the chiral azepane group.

The use of a chiral auxiliary approach can also be considered, where the azepane nitrogen is temporarily derivatized with a chiral group to direct subsequent reactions before being removed. nih.govwikipedia.org

Reaction TypeSubstrate MoietyPotential Stereochemical OutcomeControlling Factor
N-Alkylation/AcylationAzepaneFormation of diastereomers if the alkyl/acyl group is chiral.The existing stereocenter at C2.
Diels-Alder CycloadditionFuranDiastereoselective formation of the cycloadduct.Facial selectivity imposed by the chiral azepane substituent. acs.org
Electrophilic Aromatic SubstitutionFuranPotential for diastereoselectivity at C3 or C4.Steric hindrance from the C2-azepane group.
Directed Metalation/QuenchFuranDiastereoselective introduction of a substituent at C3.Coordination of the metalating agent to the azepane nitrogen and steric effects.

Conformational Analysis of 2 5 Methylfuran 2 Yl Azepane

Theoretical and Experimental Studies on Azepane Ring Conformations

The azepane ring, a seven-membered saturated heterocycle, is characterized by a high degree of conformational flexibility, existing as a dynamic equilibrium of several low-energy conformations. mq.edu.aursc.org Unlike the well-defined chair conformation of cyclohexane, the larger and more flexible azepane ring can adopt multiple arrangements with similar energies. Theoretical and experimental studies have identified the "twist-chair" and "chair" conformations as the most stable forms for the parent azepane. nih.gov

High-level electronic structure calculations have indicated that the twist-chair conformation is generally the most stable, with the chair conformation often representing a transition state. nih.gov However, the energetic landscape is shallow, and multiple conformations can be populated at room temperature. The presence of heteroatoms, such as nitrogen, can influence the relative energies of these conformations compared to cycloheptane. nih.gov For instance, the presence of second-row heteroatoms has been reported to lower the relative energy of boat conformations. nih.gov

Experimental techniques such as ¹H NMR spectroscopy have been instrumental in studying the conformational dynamics of azepane derivatives. mq.edu.aursc.orgnih.gov These studies often reveal complex spectra due to the weighted average of multiple rapidly interconverting conformers. Computational modeling is frequently used in conjunction with experimental data to assign specific conformations and determine their relative populations. rsc.orgnih.gov The calculated vibrational frequencies, such as C-H bending deformations, can also be compared with experimental infrared and Raman spectroscopy data to validate the computed geometries. nih.gov

Table 1: Predominant Conformations of the Azepane Ring

ConformationRelative StabilityKey Features
Twist-Chair Generally most stableMinimizes torsional strain
Chair Often a transition stateCan be stabilized by substituents
Boat/Twist-Boat Generally higher in energyCan be populated, influenced by heteroatoms

This table provides a generalized overview. The relative stability can be influenced by substitution.

Influence of the 5-Methylfuran Moiety on Azepane Conformational Preferences

The introduction of a bulky 5-methylfuran group at the C2 position of the azepane ring is expected to have a significant impact on its conformational equilibrium. The substituent will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the azepane ring protons. This preference for an equatorial-like orientation can bias the conformational equilibrium towards specific chair or twist-chair forms where this arrangement is possible.

Analysis of Intramolecular Interactions and Strain Energy Considerations

Intramolecular Interactions:

Steric Hindrance: This is likely the most dominant factor. The bulky 5-methylfuran group will create steric strain, particularly in conformations where it is in a pseudo-axial position, leading to unfavorable 1,3-diaxial-like interactions. wikipedia.org The molecule will contort to minimize these repulsive forces.

Dipole-Dipole Interactions: The presence of the nitrogen and oxygen heteroatoms introduces polar bonds, leading to dipole moments that will interact. The preferred conformation will likely minimize the repulsion between these dipoles.

Weak Hydrogen Bonds: The possibility of intramolecular C-H···O or C-H···N interactions exists, which could provide additional stabilization to certain geometries. researchgate.netresearchgate.net

Strain Energy:

The total strain energy of the molecule is a combination of several factors:

Angle Strain: This arises from the deviation of bond angles from their ideal values (e.g., 109.5° for sp³ carbon). nih.gov Seven-membered rings inherently possess some degree of angle strain. nih.gov

Torsional Strain: This results from the eclipsing of bonds on adjacent atoms. The azepane ring will adopt twisted conformations to alleviate this strain. wikipedia.org

Transannular Strain: This is a result of steric crowding of atoms across the ring, which can be significant in medium-sized rings like azepane.

Table 2: Contributing Factors to the Conformational Stability of 2-(5-Methylfuran-2-yl)azepane

FactorDescriptionExpected Influence
Steric Hindrance Repulsive interaction due to the bulk of the 5-methylfuran group.High; strongly disfavors pseudo-axial orientations.
Angle Strain Deviation of bond angles from ideal values.Moderate; inherent to the seven-membered ring.
Torsional Strain Eclipsing interactions between adjacent bonds.High; drives the ring towards twisted conformations.
Transannular Strain Non-bonded interactions across the ring.Moderate; a feature of medium-sized rings.
Dipole-Dipole Interactions Interactions between polar C-N and C-O bonds.Moderate; influences the relative orientation of functional groups.
Weak Intramolecular Bonds Potential for C-H···O or C-H···N interactions.Low to Moderate; can provide subtle stabilization to specific conformers.

Advanced Computational and Theoretical Studies on 2 5 Methylfuran 2 Yl Azepane and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties that govern the stability, reactivity, and spectroscopic characteristics of a molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. longdom.org For heterocyclic systems like azepane and furan (B31954), DFT calculations can provide deep insights into their behavior. acs.orgmdpi.com Studies on the parent azepane ring and related seven-membered heterocycles have been conducted using various functionals, such as the meta-hybrid M06-2X and long-range-separated ωB97XD, to explore structural and electronic properties. nih.govacs.org

The Molecular Electrostatic Potential (MEP) surface is another crucial output of DFT calculations. It maps the electron density to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In a molecule like 2-(5-Methylfuran-2-yl)azepane, the nitrogen atom of the azepane ring and the oxygen atom of the furan ring are expected to be regions of negative potential (nucleophilic sites), while the hydrogen atom on the nitrogen is a likely electrophilic site.

Table 1: Calculated Global Reactivity Descriptors for Azepane (Analogue Scaffold) using DFT
ParameterDefinitionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalElectron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalElectron-accepting ability
Energy Gap (ΔE)ΔE = ELUMO - EHOMOChemical reactivity and kinetic stability
Electronegativity (χ)χ = -(EHOMO + ELUMO)/2Power to attract electrons
Chemical Hardness (η)η = (ELUMO - EHOMO)/2Resistance to change in electron configuration
Chemical Softness (S)S = 1/(2η)Measure of chemical reactivity

Prediction of Spectroscopic Parameters

Quantum chemical methods are highly effective for predicting various spectroscopic properties, which can aid in the structural confirmation of newly synthesized compounds. researchgate.net

Vibrational Spectroscopy: DFT calculations can accurately predict the infrared (IR) and Raman spectra of molecules. For the azepane ring, theoretical calculations have identified characteristic vibrational modes, including N-H stretching, C-H stretching, and C-C stretching frequencies, which show good agreement with experimental data. nih.gov For this compound, one would expect to see characteristic peaks corresponding to the furan ring C-O-C stretching and C=C stretching, in addition to the vibrations of the azepane moiety.

NMR Spectroscopy: Theoretical calculations can predict 1H and 13C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, it is possible to obtain chemical shifts that correlate well with experimental values, aiding in the assignment of complex spectra.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict UV-Visible absorption spectra by calculating the electronic transition energies and oscillator strengths between molecular orbitals. nih.gov This can help understand the electronic transitions occurring within the molecule, such as those involving the π-system of the methylfuran ring.

Table 2: Predicted Vibrational Frequencies (cm-1) for Key Functional Groups in Azepane Analogues
Vibrational ModeCalculated Frequency Range (cm-1)Expected in this compound
N-H Stretch (Azepane)~3529Yes
C-H Stretch (Aliphatic)2992 - 3043Yes
C-C Stretch (Azepane)1045 - 1120Yes
C=C Stretch (Furan)Not specified in source, but expectedYes
C-O-C Stretch (Furan)Not specified in source, but expectedYes

Data for azepane analogue adapted from computational studies. nih.gov

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics and dynamics are better suited for studying the conformational flexibility and time-dependent behavior of larger systems.

Exploration of Conformational Landscapes

The seven-membered azepane ring is highly flexible and can adopt multiple conformations. lifechemicals.com High-level electronic structure calculations on azepane and related heterocycles have shown that the conformational landscape is complex, with several low-energy minima, including chair, boat, and twist-chair forms. acs.org For cycloheptane and its simple heterocyclic derivatives like azepane, the twist-chair conformation is generally reported as the most stable. acs.org

The introduction of a bulky 5-methylfuran substituent at the 2-position of the azepane ring significantly influences its conformational preferences. The substituent can adopt either an axial or an equatorial position. In substituted cyclic systems, bulky groups generally prefer the equatorial position to minimize sterically unfavorable 1,3-diaxial interactions. libretexts.org Molecular mechanics calculations are ideal for systematically exploring the potential energy surface of this compound to identify all stable conformers and determine their relative energies and populations at a given temperature. This conformational diversity is often critical for biological activity. lifechemicals.com

Table 3: Relative Energies of Azepane Ring Conformations (Illustrative)
ConformationRelative Energy (kcal/mol)Stability
Twist-Chair0.00Most Stable
Chair~1-2Less Stable
Twist-Boat~2-3Less Stable
Boat~3-4Least Stable

Relative energies are illustrative and based on general findings for seven-membered rings. acs.org

Prediction of Dynamic Behavior

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of molecular motion and interactions. mdpi.comresearchgate.net An MD simulation of this compound, typically in a solvent like water, would reveal how the molecule behaves in a more realistic environment.

These simulations can be used to:

Analyze Conformational Transitions: Track the transitions between different stable conformations of the azepane ring and the rotation around the bond connecting the two rings.

Study Solvation: Investigate the structure of the solvent around the molecule and calculate properties like the radial distribution function to understand how the solute and solvent interact.

Probe Interactions with Biomolecules: Simulate the interaction of this compound with biological targets, such as proteins or lipid membranes, to understand its binding modes and mechanism of action at a molecular level. mdpi.com

MD simulations require a force field, a set of parameters that defines the potential energy of the system. mdpi.com Common force fields used for organic molecules include OPLS, AMBER, and CHARMM.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. mdpi.com While specific QSAR models for this compound are not available, methodologies applied to related furan and azepane scaffolds are highly relevant. nih.govorientjchem.org

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of analogue compounds with experimentally measured biological activity is collected. researchgate.net

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors. nih.govimist.ma

Model Building: Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning methods like Artificial Neural Networks (ANN) are used to build a mathematical equation linking the descriptors to the biological activity. mdpi.comimist.ma

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its reliability for predicting the activity of new, untested compounds. imist.ma

Molecular Descriptor Generation and Selection

The foundation of any Quantitative Structure-Activity Relationship (QSAR) study lies in the numerical representation of molecular structures through descriptors. nih.gov For this compound and its analogues, a comprehensive set of molecular descriptors is generated to capture the essential physicochemical and structural features that may influence their biological activity. These descriptors can be broadly categorized into several classes:

Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule, describing aspects like size, shape, and branching. Examples include molecular weight, atom counts, ring counts, and various connectivity indices. hufocw.org

Geometrical Descriptors: These 3D descriptors characterize the spatial arrangement of atoms in the molecule. They include descriptors such as molecular surface area, volume, and moments of inertia, which require an optimized 3D conformation of the molecule. hufocw.org

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). ucsb.edu These are typically calculated using quantum chemical methods and are crucial for understanding molecular reactivity and interactions. ucsb.edu

Hybrid Descriptors: This class includes descriptors that combine different types of information. For instance, charged partial surface area (CPSA) descriptors integrate both electronic and geometric properties to describe a molecule's capacity for polar interactions. hufocw.org

For a hypothetical series of this compound analogues, where substituents (R) are varied, a range of descriptors would be calculated. The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust predictive model. tandfonline.com This is often achieved through statistical methods that identify descriptors with high correlation to the biological activity and low inter-correlation among themselves.

AnalogueSubstituent (R)Molecular Weight (g/mol)LogPTopological Polar Surface Area (Ų)HOMO Energy (eV)
1-H179.262.3521.7-5.89
2-Cl213.702.9121.7-6.05
3-OCH3209.282.2830.93-5.62
4-NO2224.252.1567.53-6.54
5-NH2194.271.8547.73-5.41

Predictive Model Development and Statistical Validation

Once a relevant set of descriptors is selected, a mathematical model is developed to establish a relationship between these descriptors and the observed biological activity of the compounds. This process is central to QSAR analysis. mdpi.com Various statistical methods can be employed to build these predictive models, ranging from linear techniques like Multiple Linear Regression (MLR) to more complex non-linear approaches such as Artificial Neural Networks (ANN). nih.govderpharmachemica.com

The development of a robust and predictive QSAR model involves several key steps:

Data Set Preparation: A dataset of compounds with known biological activities is compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance on new data. u-strasbg.fr

Model Building: Using the training set, a mathematical equation is generated that correlates the selected molecular descriptors (independent variables) with the biological activity (dependent variable).

Model Validation: The developed model must undergo rigorous statistical validation to ensure its reliability and predictive power. basicmedicalkey.com Validation is performed using both internal and external methods. basicmedicalkey.comnih.gov

Internal validation techniques, such as leave-one-out cross-validation (q²), assess the model's robustness using the training set. basicmedicalkey.comExternal validation , which involves predicting the activity of the compounds in the test set, is crucial for determining the model's real-world predictive ability (R²_pred). basicmedicalkey.comnih.gov A truly predictive QSAR model should have high values for both internal and external validation metrics. basicmedicalkey.com

ModelStatistical MethodR² (Training Set)q² (Cross-validation)R²_pred (Test Set)RMSE
Model 1MLR0.850.780.720.31
Model 2PLS0.880.810.750.28
Model 3ANN0.950.850.820.21

Molecular Docking Studies in Rational Design and Ligand-Protein Interaction Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For this compound and its analogues, docking studies can provide valuable insights into their potential biological targets and the molecular basis of their activity.

Ligand-Based and Structure-Based Computational Approaches

Computational drug design can be broadly categorized into ligand-based and structure-based approaches. iaanalysis.comaxispharm.com

Ligand-Based Drug Design (LBDD): This approach is utilized when the 3D structure of the biological target is unknown. quora.com It relies on the knowledge of other molecules that bind to the target. quora.com Techniques like QSAR and pharmacophore modeling are central to LBDD. axispharm.com For instance, a pharmacophore model can be generated based on a set of active analogues of this compound, defining the essential spatial arrangement of features required for biological activity.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD methods can be employed. extrapolations.com Molecular docking is a key component of SBDD, where ligands are computationally fitted into the binding site of the protein. axispharm.com This allows for the direct analysis of ligand-protein interactions and can guide the design of more potent and selective inhibitors. iaanalysis.com

Often, a combination of both ligand-based and structure-based methods provides a more comprehensive understanding and leads to more successful drug design campaigns. mdpi.com

Prediction of Binding Modes for Structural Optimization

Molecular docking simulations predict the binding conformation and orientation of a ligand within the active site of a protein. nih.gov The process involves a search algorithm to explore different possible poses of the ligand and a scoring function to estimate the binding affinity for each pose. axispharm.com

For analogues of this compound, docking studies can reveal key interactions with amino acid residues in the binding pocket of a target protein. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

Pi-Pi Stacking: Aromatic rings, such as the furan ring in the parent compound, can engage in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. ijper.org

By analyzing the predicted binding modes, researchers can identify which parts of the molecule are crucial for binding and which regions can be modified to improve affinity or selectivity. For example, if a particular substituent on the azepane ring is predicted to form a strong hydrogen bond with a key residue, this information can be used to guide the synthesis of new analogues with optimized interactions.

AnaloguePredicted Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
1 (-H)-7.5Tyr234, Phe356Pi-Pi Stacking, Hydrophobic
2 (-Cl)-8.2Tyr234, Phe356, Leu358Pi-Pi Stacking, Halogen Bond, Hydrophobic
3 (-OCH3)-8.5Tyr234, Phe356, Asn152Pi-Pi Stacking, Hydrogen Bond, Hydrophobic
4 (-NO2)-7.9Tyr234, Phe356, Gln155Pi-Pi Stacking, Hydrogen Bond, Hydrophobic
5 (-NH2)-8.8Tyr234, Phe356, Asp230Pi-Pi Stacking, Hydrogen Bond (salt bridge), Hydrophobic

These computational studies provide a rational framework for the design and optimization of novel compounds based on the this compound scaffold, ultimately guiding experimental efforts towards the development of new therapeutic agents.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment of each hydrogen and carbon atom in the 2-(5-Methylfuran-2-yl)azepane molecule can be mapped out.

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the furan (B31954) ring, the methyl group attached to the furan, the azepane ring, and the amine proton. The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, doublet, triplet), and the coupling constants (J) between adjacent protons would confirm the connectivity of the molecular framework. For instance, the protons on the furan ring would appear in the aromatic region, while the protons of the azepane ring would be found in the aliphatic region.

Similarly, the ¹³C NMR spectrum would show a unique signal for each chemically non-equivalent carbon atom. The chemical shifts would differentiate between the sp²-hybridized carbons of the furan ring and the sp³-hybridized carbons of the azepane ring and the methyl group.

Illustrative ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~ 6.05 d 1H Furan H
~ 5.90 d 1H Furan H
~ 4.00 t 1H CH (Azepane C2)
~ 3.00 - 2.80 m 2H CH₂ (Azepane C7)
~ 2.25 s 3H CH₃ (Methyl)
~ 2.10 br s 1H NH

Illustrative ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppm Assignment
~ 155.0 Furan C
~ 150.0 Furan C
~ 108.0 Furan CH
~ 106.0 Furan CH
~ 60.0 Azepane C2
~ 45.0 Azepane C7
~ 38.0 Azepane C3
~ 30.0 Azepane C5
~ 28.0 Azepane C6
~ 26.0 Azepane C4

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound (molar mass: 179.26 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. amadischem.com

In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed, confirming the molecular weight. For this compound, the [M+H]⁺ peak would be expected at an m/z (mass-to-charge ratio) of approximately 180.1383. uni.lu The fragmentation pattern, resulting from the breakdown of the molecular ion, would provide further structural evidence. Characteristic fragments would likely arise from the cleavage of the bond between the furan and azepane rings, as well as the fragmentation of the azepane ring itself.

Predicted Mass Spectrometry Data for this compound

Adduct m/z (Predicted)
[M+H]⁺ 180.13829
[M+Na]⁺ 202.12023

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique would be applicable if this compound can be obtained as a single crystal of suitable quality.

The analysis of the diffraction pattern produced when X-rays are passed through the crystal allows for the precise determination of bond lengths, bond angles, and torsional angles. For this compound, which contains a chiral center at the C2 position of the azepane ring, X-ray crystallography could unambiguously determine its absolute stereochemistry (R or S configuration). Furthermore, this technique would reveal the conformation of the seven-membered azepane ring and the orientation of the methylfuran substituent.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the separation, purification, and assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both the purification and purity analysis of non-volatile compounds. A suitable reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be developed. The purity of a sample would be determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC) could also be employed for purity assessment, particularly if the compound is sufficiently volatile and thermally stable. Coupled with a mass spectrometer (GC-MS), this technique would provide separation and identification of the main component as well as any volatile impurities.

Thin-Layer Chromatography (TLC) is often used for rapid analysis and for monitoring the progress of chemical reactions during the synthesis of the compound. By spotting the sample on a TLC plate and developing it with an appropriate solvent system, the presence of the desired product and any impurities can be quickly visualized.

Future Research Directions in 2 5 Methylfuran 2 Yl Azepane Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic strategies, emphasizing the need for environmentally benign and efficient processes. Future research on 2-(5-Methylfuran-2-yl)azepane should prioritize the development of sustainable and atom-economical synthetic routes.

Current synthetic approaches to similar heterocyclic systems often rely on multi-step sequences that may generate significant chemical waste. Future methodologies could explore one-pot reactions or tandem catalysis to minimize purification steps and solvent usage. For instance, leveraging biomass-derived precursors for the furan (B31954) ring, such as 2-methylfuran (B129897) obtained from hemicellulose, could significantly enhance the sustainability of the synthesis. mdpi.com Research into catalytic systems that promote the direct coupling of furan and azepane precursors would be highly valuable.

Furthermore, the concept of atom economy, which maximizes the incorporation of starting materials into the final product, should be a central theme. mdpi.com Synthetic strategies that avoid the use of stoichiometric reagents in favor of catalytic alternatives are highly desirable. For example, enzymatic bulk synthesis has been successfully applied to produce bio-based furan polyesters, suggesting a potential avenue for the enzymatic synthesis of this compound precursors. rsc.org The development of such green and efficient synthetic pathways will be crucial for the environmentally responsible production and exploration of this compound class.

Synthetic StrategyKey AdvantagesRelevant Research Area
One-pot ReactionsReduced waste, time, and resource efficiencyTandem catalysis, multicomponent reactions
Biomass-derived PrecursorsIncreased sustainability, use of renewable feedstocksGreen chemistry, biorefining
Catalytic CouplingHigh atom economy, reduced byproductsHomogeneous and heterogeneous catalysis
Enzymatic SynthesisMild reaction conditions, high selectivityBiocatalysis, enzyme engineering

Exploration of Novel and Unprecedented Reaction Pathways for Functionalization

The functionalization of the this compound scaffold is key to modulating its physicochemical properties and biological activity. Future research should focus on exploring novel and unprecedented reaction pathways to access a diverse range of derivatives.

The furan ring is susceptible to a variety of transformations, including electrophilic substitution, cycloaddition, and ring-opening reactions. acs.org Investigating the regioselectivity of these reactions on the this compound core will be essential. For instance, acid-catalyzed ring-opening of the furan moiety could lead to the formation of 1,4-dicarbonyl compounds, which are valuable synthetic intermediates. rsc.orgnih.gov The reactivity of the furan ring can be significantly influenced by its substituents, and a systematic study of these effects is warranted. rsc.org

The azepane ring also offers opportunities for functionalization, particularly at the nitrogen atom and the various carbon positions. researchgate.net Ring expansion methodologies and ring-closing reactions are common strategies for the synthesis of substituted azepanes. researchgate.net Exploring novel annulation reactions could provide access to fused heterocyclic systems with unique three-dimensional structures. researchgate.net The development of chemoselective reactions that allow for the independent functionalization of the furan and azepane rings will be a significant challenge and a rewarding area of research.

Advanced Computational Design of Highly Tunable Derivatives

In silico methods are indispensable tools in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. Advanced computational design will be instrumental in exploring the chemical space of this compound derivatives and identifying promising candidates for synthesis and testing.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activities. By identifying key molecular descriptors that influence activity, these models can be used to virtually screen large libraries of compounds and prioritize those with the highest predicted potency and selectivity. chemisgroup.us This computational-driven approach will accelerate the discovery of novel bioactive compounds and reduce the reliance on empirical screening.

Computational MethodApplication in this compound ResearchDesired Outcome
Density Functional Theory (DFT)Prediction of electronic properties, reactivity, and stabilityGuidance for synthetic functionalization
Molecular DockingSimulation of binding to biological targetsIdentification of potential protein interactions
Quantitative Structure-Activity Relationship (QSAR)Correlation of chemical structure with biological activityPrioritization of compounds for synthesis
Molecular Dynamics (MD) SimulationsAnalysis of conformational flexibility and binding stabilityUnderstanding of dynamic interactions with targets

Methodological Advancements in Conformational and Structure-Activity Relationship Analysis

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The inherent flexibility of the seven-membered azepane ring presents both a challenge and an opportunity for conformational analysis. researchgate.net Future research should focus on methodological advancements to thoroughly characterize the conformational landscape of this compound and its derivatives and to establish robust structure-activity relationships (SAR).

Advanced spectroscopic techniques, such as multidimensional NMR spectroscopy and X-ray crystallography, will be essential for elucidating the preferred conformations in solution and the solid state. mdpi.com These experimental data, in conjunction with computational conformational analysis, will provide a comprehensive understanding of the molecule's three-dimensional structure. nih.gov The azepane ring can adopt various conformations, such as chair, boat, and twist-boat, and the relative energies of these conformers can be influenced by substitution. nih.gov

A systematic SAR study will involve the synthesis of a library of analogs with modifications at different positions of the furan and azepane rings. The biological activity of these compounds will then be evaluated in relevant assays. By systematically varying the substituents and correlating these changes with activity, it will be possible to identify the key structural features required for a desired biological effect. drugdesign.org This iterative process of design, synthesis, and testing, guided by conformational analysis, will be crucial for the optimization of lead compounds and the development of potent and selective therapeutic agents. nih.gov

Q & A

Q. Table 1: Representative Compounds and Yields

CompoundYield (%)Melting Point (°C)Key Characterization (NMR, IR)
Triazolo[1,5-a]pyridine derivative 4d 80213–2151^1H NMR: δ 2.38 (CH3_3), 6.45 (CH)
Thiazolo[3,2-a]pyridine derivative 7 91210–212IR: 3,290 cm1^{-1} (NH), 2,212 cm1^{-1} (CN)

Advanced Research: How can reaction mechanisms for furan-containing heterocycles be elucidated, particularly for azepane derivatives?

Methodological Answer:
Mechanistic studies require a combination of experimental and computational approaches:

  • Kinetic Monitoring : Use TLC or HPLC to track intermediate formation during cyclocondensation .
  • Isotopic Labeling : Introduce 13^{13}C or 15^{15}N labels to trace bond formation in intermediates (e.g., malononitrile derivatives) .
  • DFT Calculations : Model transition states for key steps, such as the [3,3]-sigmatropic rearrangement observed in benzofuran-derived natural products .

Critical Insight : Competing pathways (e.g., keto-enol tautomerism in intermediates) may explain yield variations. For example, the use of acetic anhydride vs. ethyl acetoacetate alters reaction regioselectivity .

Basic Research: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • 1^1H NMR : Identify furan protons (δ 6.3–7.3 ppm) and azepane ring protons (δ 2.3–3.5 ppm) .
  • IR Spectroscopy : Detect carbonyl (1,630–1,640 cm1^{-1}) and nitrile (2,210–2,220 cm1^{-1}) groups .
  • Mass Spectrometry : Confirm molecular ions (e.g., m/z 255 for intermediate 3 ) and fragmentation patterns .

Data Discrepancy Note : Variations in melting points (e.g., 213–215°C vs. 240–241°C for similar derivatives) may arise from polymorphic forms or impurities. Recrystallization in methanol or acetic acid improves purity .

Advanced Research: How can crystallographic data resolve structural ambiguities in azepane-furan hybrids?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SHELX) : Refine structures using SHELXL for high-resolution data. For example, SHELX reliably resolves hydrogen bonding in benzofuran derivatives (e.g., O–H···O interactions) .
  • Twinned Data Handling : Use SHELXD for structure solution in cases of twinning or pseudo-symmetry .

Case Study : The title compound in exhibited planar benzofuran units (mean deviation: 0.005 Å), confirmed via SHELX refinement .

Advanced Research: How to address contradictions in biological activity data for furan-azepane hybrids?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methyl with methoxy groups) and assess bioactivity .
  • High-Throughput Screening (HTS) : Libraries like NIH MLPCN screen 2-(5-methylfuran-2-yl)quinoline derivatives for antimicrobial or antitumor activity .
  • Dose-Response Validation : Replicate assays at varying concentrations to distinguish true activity from assay artifacts .

Key Finding : Derivatives with electron-withdrawing groups (e.g., cyano) show enhanced antioxidant activity due to improved radical scavenging .

Basic Research: What purification strategies are effective for azepane-furan derivatives?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients for polar derivatives (e.g., galactosyl-substituted compounds) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water for 4a vs. glacial acetic acid for 4c ) based on solubility .

Purity Metrics : Target ≥95% purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research: How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model nucleophilic attack on the furan ring under acidic/basic conditions .
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the vinyl group in {5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol is highly reactive toward electrophiles .

Validation : Compare predicted reaction outcomes (e.g., oxidation to aldehydes) with experimental results from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.